molecular formula C13H23NO2 B15154424 (5R,7S)-3-[(2-hydroxyethyl)(methyl)amino]tricyclo[3.3.1.1~3,7~]decan-1-ol

(5R,7S)-3-[(2-hydroxyethyl)(methyl)amino]tricyclo[3.3.1.1~3,7~]decan-1-ol

Cat. No.: B15154424
M. Wt: 225.33 g/mol
InChI Key: TXSUXTDJUGMDLS-MPEURRAXSA-N
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Description

(5R,7S)-3-[(2-hydroxyethyl)(methyl)amino]tricyclo[3311~3,7~]decan-1-ol is a complex organic compound characterized by its tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,7S)-3-[(2-hydroxyethyl)(methyl)amino]tricyclo[3.3.1.1~3,7~]decan-1-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the amino group: This step often involves the use of reagents such as methylamine.

    Addition of the hydroxyethyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, alkoxide ions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential effects on cellular processes. Its interactions with proteins and enzymes could provide insights into its biological activity.

Medicine

In medicine, (5R,7S)-3-[(2-hydroxyethyl)(methyl)amino]tricyclo[3.3.1.1~3,7~]decan-1-ol could be investigated for its potential therapeutic properties. This might include its use as a drug candidate for treating various diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5R,7S)-3-[(2-hydroxyethyl)(methyl)amino]tricyclo[3.3.1.1~3,7~]decan-1-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.1~3,7~]decan-1-ol: A simpler analog without the amino and hydroxyethyl groups.

    (5R,7S)-3-[(2-hydroxyethyl)amino]tricyclo[3.3.1.1~3,7~]decan-1-ol: A similar compound lacking the methyl group.

Uniqueness

The presence of both the amino and hydroxyethyl groups in (5R,7S)-3-[(2-hydroxyethyl)(methyl)amino]tricyclo[3311~3,7~]decan-1-ol distinguishes it from other similar compounds

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

(5S,7R)-3-[2-hydroxyethyl(methyl)amino]adamantan-1-ol

InChI

InChI=1S/C13H23NO2/c1-14(2-3-15)12-5-10-4-11(6-12)8-13(16,7-10)9-12/h10-11,15-16H,2-9H2,1H3/t10-,11+,12?,13?

InChI Key

TXSUXTDJUGMDLS-MPEURRAXSA-N

Isomeric SMILES

CN(CCO)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O

Canonical SMILES

CN(CCO)C12CC3CC(C1)CC(C3)(C2)O

Origin of Product

United States

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